4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the benzamide group. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(6-(Carboxyl)pyridin-2-yl)-N,N-dimethylbenzamide.
Reduction: Formation of 4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the benzamide moiety can interact with hydrophobic pockets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzylamine: Similar structure but with an amine group instead of a benzamide.
4-(6-(Carboxyl)pyridin-2-yl)-N,N-dimethylbenzamide: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
4-(6-(Hydroxymethyl)pyridin-2-yl)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
4-[6-(hydroxymethyl)pyridin-2-yl]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)15(19)12-8-6-11(7-9-12)14-5-3-4-13(10-18)16-14/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTUFEJPCOFCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.